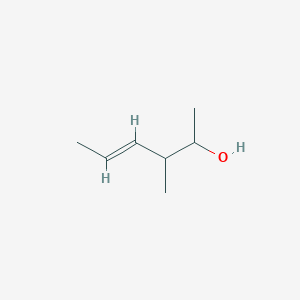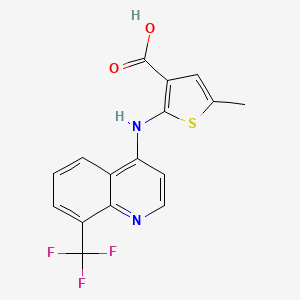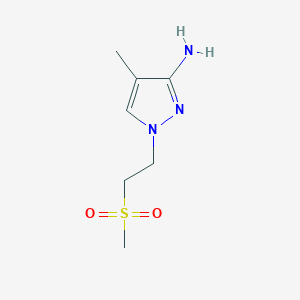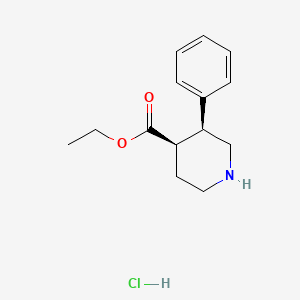
3-(5-Nitropyridin-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitropyridin-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C₈H₆N₂O₄ and a molecular weight of 194.14 g/mol . This compound features a nitropyridine ring attached to a prop-2-enoic acid moiety, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitropyridin-3-yl)prop-2-enoic acid typically involves the nitration of pyridine derivatives followed by coupling with prop-2-enoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Nitropyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-aminopyridin-3-yl)prop-2-enoic acid .
Wissenschaftliche Forschungsanwendungen
3-(5-Nitropyridin-3-yl)prop-2-enoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Nitropyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-enoic acid moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: A simpler analog with a nitro group attached to a pyridine ring.
5-Nitropyridine-2-sulfonic acid: Another derivative with a sulfonic acid group.
Indole-3-acetic acid: A compound with a similar structure but different functional groups.
Uniqueness
3-(5-Nitropyridin-3-yl)prop-2-enoic acid is unique due to its combination of a nitropyridine ring and a prop-2-enoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C8H6N2O4 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(E)-3-(5-nitropyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6N2O4/c11-8(12)2-1-6-3-7(10(13)14)5-9-4-6/h1-5H,(H,11,12)/b2-1+ |
InChI-Schlüssel |
QOEHNZLJIFBRPG-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=NC=C1[N+](=O)[O-])/C=C/C(=O)O |
Kanonische SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)





![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)


